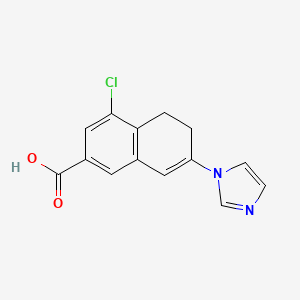
20,20'-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) is a complex organic compound with a molecular formula of C54H98N4O8 and a molecular weight of 931.378 g/mol . This compound is characterized by its unique spiro structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves several steps. One common synthetic route includes the reaction of butane-1,4-diol with 2-hydroxypropane-1,3-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.
作用機序
The mechanism of action of 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Compared to other similar compounds, 20,20’-(Butane-1,4-diylbis(oxy(2-hydroxypropane-1,3-diyl)))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one) stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one)): This compound has a similar spiro structure but differs in the substituents attached to the spiro ring.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazaspiro(5.1.11.2)henicosan-21-one): Another similar compound with variations in the alkyl chain length and functional groups.
特性
CAS番号 |
84115-94-6 |
|---|---|
分子式 |
C54H98N4O8 |
分子量 |
931.4 g/mol |
IUPAC名 |
20-[2-hydroxy-3-[4-[2-hydroxy-3-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)propoxy]butoxy]propyl]-2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C54H98N4O8/c1-47(2)39-51(40-48(3,4)55-47)45(61)57(53(65-51)29-23-19-15-11-9-12-16-20-24-30-53)35-43(59)37-63-33-27-28-34-64-38-44(60)36-58-46(62)52(41-49(5,6)56-50(7,8)42-52)66-54(58)31-25-21-17-13-10-14-18-22-26-32-54/h43-44,55-56,59-60H,9-42H2,1-8H3 |
InChIキー |
KIYYYAPHGVFKIJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(COCCCCOCC(CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


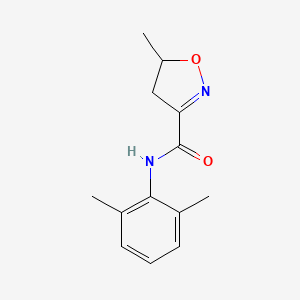
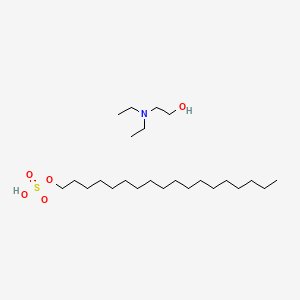
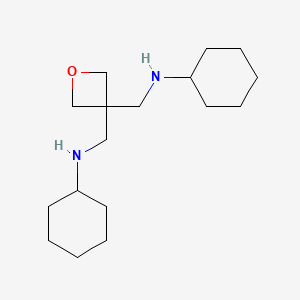
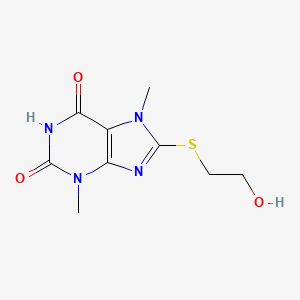
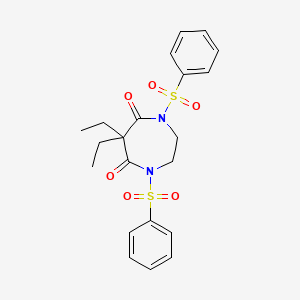

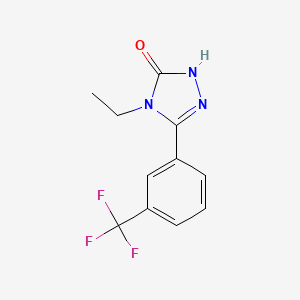
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)

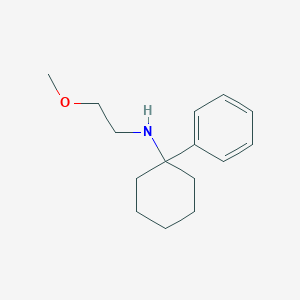
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
